molecular formula C6H5BrINO B13907105 2-Bromo-4-iodo-5-methoxypyridine

2-Bromo-4-iodo-5-methoxypyridine

Cat. No.: B13907105
M. Wt: 313.92 g/mol
InChI Key: JXFICKUYMHIALU-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-5-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H5BrINO. It is a compound of interest in organic synthesis due to its unique structure, which includes bromine, iodine, and methoxy functional groups. These functional groups make it a versatile intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-5-methoxypyridine typically involves halogenation reactions starting from pyridine derivatives. One common method is the sequential bromination and iodination of 4-methoxypyridine. The process involves:

    Bromination: 4-Methoxypyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 2-position.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like iodotrimethylsilane to introduce the iodine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Bromo-4-iodo-5-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of oncology and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-5-methoxypyridine depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxypyridine
  • 2-Iodo-4-methoxypyridine
  • 2-Bromo-5-methoxypyridine
  • 4-Iodo-5-methoxypyridine

Uniqueness

2-Bromo-4-iodo-5-methoxypyridine is unique due to the simultaneous presence of bromine, iodine, and methoxy groups on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

2-bromo-4-iodo-5-methoxypyridine

InChI

InChI=1S/C6H5BrINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3

InChI Key

JXFICKUYMHIALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1I)Br

Origin of Product

United States

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